Cas no 1476762-29-4 (Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate)

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
- Methyl 6-amino-5-(trifluoromethyl)nicotinate
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- MDL: MFCD28727729
- インチ: 1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)6(12)13-3-4/h2-3H,1H3,(H2,12,13)
- InChIKey: PNRVQEBDGUQKBI-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(N)=NC=C(C(=O)OC)C=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 245
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.2
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20826232-0.25g |
methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate |
1476762-29-4 | 95.0% | 0.25g |
$367.0 | 2025-02-20 | |
Enamine | EN300-20826232-5.0g |
methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate |
1476762-29-4 | 95.0% | 5.0g |
$2152.0 | 2025-02-20 | |
Enamine | EN300-20826232-0.1g |
methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate |
1476762-29-4 | 95.0% | 0.1g |
$257.0 | 2025-02-20 | |
Alichem | A029014279-250mg |
Methyl 6-amino-5-(trifluoromethyl)nicotinate |
1476762-29-4 | 95% | 250mg |
1,048.60 USD | 2021-06-08 | |
Alichem | A029014279-1g |
Methyl 6-amino-5-(trifluoromethyl)nicotinate |
1476762-29-4 | 95% | 1g |
3,126.60 USD | 2021-06-08 | |
Enamine | EN300-20826232-5g |
methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate |
1476762-29-4 | 95% | 5g |
$2152.0 | 2023-09-16 | |
Aaron | AR01KZIV-250mg |
methyl 6-amino-5-(trifluoromethyl)nicotinate |
1476762-29-4 | 95% | 250mg |
$530.00 | 2025-02-14 | |
1PlusChem | 1P01KZAJ-100mg |
methyl 6-amino-5-(trifluoromethyl)nicotinate |
1476762-29-4 | 95% | 100mg |
$369.00 | 2024-06-20 | |
1PlusChem | 1P01KZAJ-2.5g |
methyl 6-amino-5-(trifluoromethyl)nicotinate |
1476762-29-4 | 95% | 2.5g |
$1859.00 | 2024-06-20 | |
1PlusChem | 1P01KZAJ-50mg |
methyl 6-amino-5-(trifluoromethyl)nicotinate |
1476762-29-4 | 95% | 50mg |
$269.00 | 2024-06-20 |
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylateに関する追加情報
Introduction to Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1476762-29-4)
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate, with the CAS number 1476762-29-4, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and agricultural science. This compound belongs to the class of pyridine derivatives, which are known for their versatile applications in drug design and pest control. The structure of this compound features a pyridine ring substituted with an amino group at position 6, a trifluoromethyl group at position 5, and a methyl ester at position 3. These substituents contribute to its unique chemical properties and biological activity.
The synthesis of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate involves a series of carefully controlled reactions, including nucleophilic substitution and esterification. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on improving the efficiency of these reactions by employing green chemistry principles, such as using biodegradable solvents and reducing waste generation. These advancements not only enhance the sustainability of the production process but also align with global efforts to promote environmentally friendly chemical manufacturing.
The biological activity of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate has been extensively studied in recent years. In the context of pharmaceutical applications, this compound exhibits potential as a lead molecule for developing new drugs targeting various diseases. For instance, its ability to inhibit specific enzymes involved in inflammatory pathways makes it a promising candidate for anti-inflammatory therapies. Additionally, its trifluoromethyl group imparts lipophilicity, which enhances its bioavailability and pharmacokinetic properties.
In agricultural science, Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate has shown remarkable efficacy as a herbicide. Its ability to selectively inhibit the growth of unwanted plants while sparing crops has made it a valuable tool in modern agriculture. Recent research has delved into understanding the molecular mechanisms underlying its herbicidal activity, particularly its interaction with key enzymes in plant metabolism. These insights are expected to pave the way for the development of next-generation herbicides with improved specificity and reduced environmental impact.
The structural uniqueness of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate also makes it an attractive candidate for materials science applications. Its pyridine ring can serve as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The amino and trifluoromethyl groups provide functionalization sites that can be tailored for specific applications, such as gas storage or catalysis.
From an analytical standpoint, the characterization of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate relies on advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods enable researchers to confirm the compound's structure and purity with high precision. Recent advancements in analytical techniques have further enhanced our ability to study this compound's properties at the molecular level.
In conclusion, Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate is a multifaceted compound with diverse applications across various scientific domains. Its unique structure endows it with remarkable chemical and biological properties, making it a subject of intense research interest. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing both pharmaceutical and agricultural technologies.
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